molecular formula C16H28O2 B13764031 (Z,Z)-Tetradeca-9,11-dienyl acetate CAS No. 54664-97-0

(Z,Z)-Tetradeca-9,11-dienyl acetate

Cat. No.: B13764031
CAS No.: 54664-97-0
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-RZSVFLSASA-N
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Description

(Z,Z)-Tetradeca-9,11-dienyl acetate is a chemical compound with the molecular formula C16H28O2. It is an acetate ester derived from tetradeca-9,11-dien-1-ol. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it serves as a mating attractant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-Tetradeca-9,11-dienyl acetate typically involves the use of a stereoselective Wittig reaction. The process begins with the preparation of the corresponding aldehyde, which is then reacted with an alkyl-phosphonium salt to form the desired diene. The final step involves acetylation to produce the acetate ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-Tetradeca-9,11-dienyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diene to the corresponding epoxide or diol.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

Scientific Research Applications

(Z,Z)-Tetradeca-9,11-dienyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of stereoselective synthesis and reaction mechanisms.

    Biology: Serves as a pheromone in behavioral studies of insects, particularly moths.

    Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.

    Industry: Utilized in the development of pheromone-based pest management systems.

Mechanism of Action

The mechanism of action of (Z,Z)-Tetradeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways, ultimately resulting in the attraction of male moths to females .

Comparison with Similar Compounds

Similar Compounds

  • (Z,E)-3,5-Tetradecadienyl acetate
  • (E,E)-3,5-Tetradecadienyl acetate
  • (Z,E)-4,8-Tetradecadienyl acetate
  • (Z,Z)-7,11-Tetradecadienyl acetate
  • (Z,E)-9,11-Tetradecadienyl acetate
  • (Z,Z)-9,12-Tetradecadienyl acetate

Uniqueness

(Z,Z)-Tetradeca-9,11-dienyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. This configuration makes it highly effective as a pheromone, distinguishing it from other tetradecadienyl acetates that may have different double bond positions or configurations .

Properties

CAS No.

54664-97-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(9Z,11Z)-tetradeca-9,11-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6-

InChI Key

RFEQLTBBKNKGGJ-RZSVFLSASA-N

Isomeric SMILES

CC/C=C\C=C/CCCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C

Origin of Product

United States

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